molecular formula C10H13Cl2N B11890767 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B11890767
M. Wt: 218.12 g/mol
InChI Key: LQQKNFLXFCZLOC-UHFFFAOYSA-N
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Description

8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN It is a derivative of tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by chlorination and amination steps. The use of catalysts such as nickel or palladium can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert it back to its parent hydrocarbon.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various functionalized tetrahydronaphthalene derivatives .

Scientific Research Applications

8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It has been shown to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is similar to that of certain antidepressant drugs .

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

8-chloro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-7-4-5-8(12)6-9(7)10;/h1-3,8H,4-6,12H2;1H

InChI Key

LQQKNFLXFCZLOC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=CC=C2)Cl.Cl

Origin of Product

United States

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